1-(3-Ethoxy-2-mercaptophenyl)propan-2-one
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Overview
Description
1-(3-Ethoxy-2-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C11H14O2S and a molecular weight of 210.29 g/mol . This compound is characterized by the presence of an ethoxy group, a mercapto group, and a propanone moiety attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3-Ethoxy-2-mercaptophenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethoxyphenol and 2-chloropropanone.
Reaction Conditions: The reaction involves the nucleophilic substitution of the chlorine atom in 2-chloropropanone by the thiol group of 3-ethoxyphenol under basic conditions.
Industrial Production: On an industrial scale, the reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the product.
Chemical Reactions Analysis
1-(3-Ethoxy-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can undergo nucleophilic substitution reactions with halides or other nucleophiles under appropriate conditions.
Scientific Research Applications
1-(3-Ethoxy-2-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Ethoxy-2-mercaptophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. The compound can also interact with cellular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
1-(3-Ethoxy-2-mercaptophenyl)propan-2-one can be compared with similar compounds such as:
1-(3-Methoxy-2-mercaptophenyl)propan-2-one: This compound has a methoxy group instead of an ethoxy group, which affects its reactivity and solubility.
1-(3-Ethoxy-2-hydroxyphenyl)propan-2-one:
1-(3-Ethoxy-2-aminophenyl)propan-2-one: The amino group introduces different reactivity and biological activity compared to the mercapto group.
Properties
Molecular Formula |
C11H14O2S |
---|---|
Molecular Weight |
210.29 g/mol |
IUPAC Name |
1-(3-ethoxy-2-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C11H14O2S/c1-3-13-10-6-4-5-9(11(10)14)7-8(2)12/h4-6,14H,3,7H2,1-2H3 |
InChI Key |
ZJFWZQGXMKMTHN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1S)CC(=O)C |
Origin of Product |
United States |
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